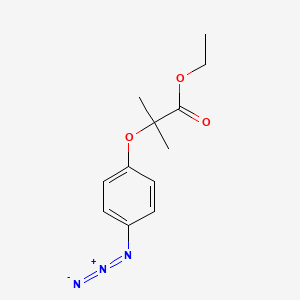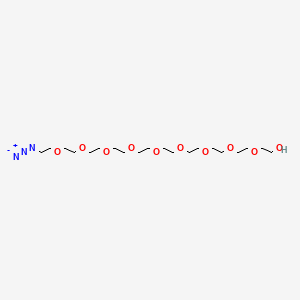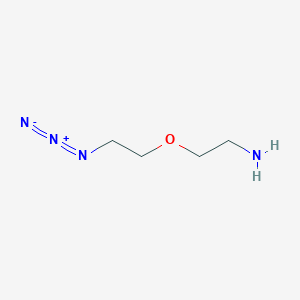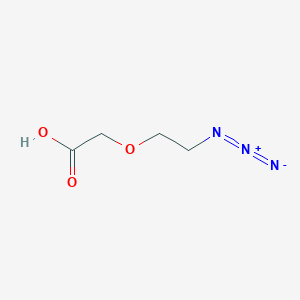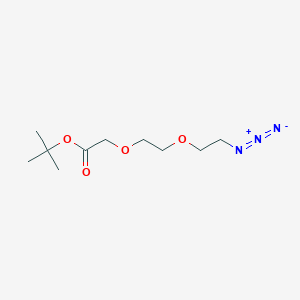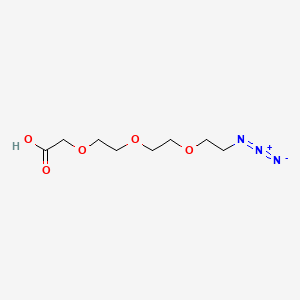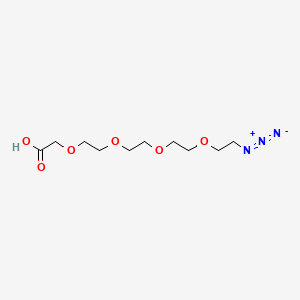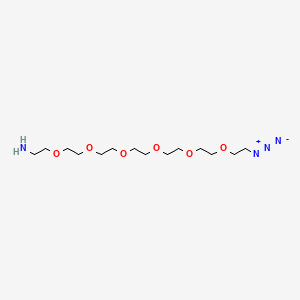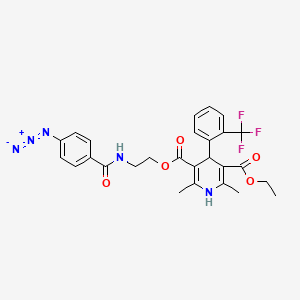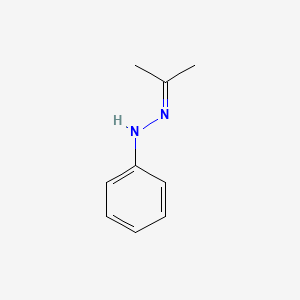
Fenilhidrazona de acetona
Descripción general
Descripción
Acetone phenylhydrazone is a chemical compound with the molecular formula C9H12N2 . It is used for research and development purposes .
Synthesis Analysis
Hydrazones, including acetone phenylhydrazone, are typically synthesized by combining suitable aldehydes with hydrazides . The reaction of hydrazine with aldehydes and ketones results in the formation of hydrazones .Molecular Structure Analysis
The molecular structure of acetone phenylhydrazone contains a total of 23 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 hydrazone .Chemical Reactions Analysis
Hydrazones, such as acetone phenylhydrazone, undergo a nucleophilic addition-elimination reaction . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon. The hydrazone anion is then protonated to form a neutral intermediate .Physical And Chemical Properties Analysis
Acetone phenylhydrazone has a molecular weight of 148.205 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 226.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Síntesis orgánica
La fenilhidrazona de acetona se utiliza en la síntesis orgánica, particularmente en la preparación de compuestos heterocíclicos. Sirve como bloque de construcción en la síntesis de varios heterociclos, que son estructuras centrales en muchos productos farmacéuticos . La capacidad del compuesto para actuar como sintón en reacciones multicomponentes lo hace valioso para construir moléculas orgánicas complejas.
Investigación farmacéutica
En la investigación farmacéutica, los derivados de la this compound se exploran por sus posibles actividades biológicas. Se utilizan para sintetizar bases de Schiff, que exhiben una gama de actividades biológicas que incluyen propiedades antibacterianas, antifúngicas y antivirales . Estas bases son significativas debido a su doble enlace carbono-nitrógeno, que es un grupo funcional clave en muchas moléculas de fármacos.
Química analítica
La this compound juega un papel en la química analítica como reactivo para la identificación y cuantificación de cetonas y aldehídos. Su formación durante la reacción con compuestos carbonílicos es la base de varios métodos analíticos, que son esenciales para el control de calidad en los procesos industriales .
Química agrícola
En el campo de la agricultura, los compuestos relacionados con la this compound se investigan por su uso en el desarrollo de pesticidas y herbicidas. Los derivados del compuesto pueden ser parte de la síntesis de nuevas moléculas con posibles aplicaciones agroquímicas .
Ciencia de los materiales
La this compound está involucrada en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales poliméricos. Sus derivados pueden polimerizarse o copolimerizarse para crear nuevos materiales con propiedades específicas adecuadas para aplicaciones industriales .
Aplicaciones ambientales
La investigación sobre las aplicaciones ambientales de la this compound incluye su uso en la detección y eliminación de contaminantes. Sus propiedades químicas le permiten reaccionar con varios contaminantes ambientales, ayudando a su identificación y posible degradación .
Mecanismo De Acción
Target of Action
Acetone phenylhydrazone primarily targets aldehydes and ketones . It interacts with these compounds to form a hydrazone derivative .
Mode of Action
The interaction of acetone phenylhydrazone with its targets involves a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion is then protonated to form a neutral intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of acetone phenylhydrazone is the Wolff-Kishner reduction . This pathway allows for the conversion of aldehydes and ketones into alkanes . The Wolff-Kishner reduction removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .
Result of Action
The result of the action of acetone phenylhydrazone is the conversion of aldehydes and ketones into alkanes . This is achieved through the Wolff-Kishner reduction pathway . The process involves the formation of a hydrazone intermediate, which then undergoes loss of N2 gas and protonation to yield the alkane .
Action Environment
The action of acetone phenylhydrazone typically requires a base and heat . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . Typically a high boiling point solvent, such as ethylene glycol, is used to provide the high temperatures needed for this reaction to occur .
Safety and Hazards
Propiedades
IUPAC Name |
N-(propan-2-ylideneamino)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKSEQEILIJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059266 | |
| Record name | 2-Propanone, phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-02-6 | |
| Record name | 2-Propanone, 2-phenylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetone phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetone phenylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 2-phenylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone phenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPANONE, PHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV0413LW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


